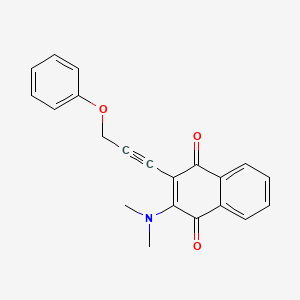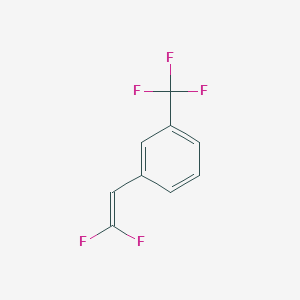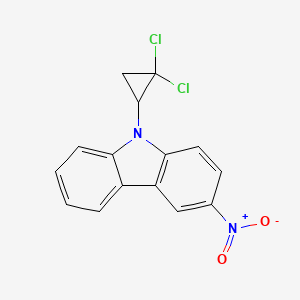
2-(Dimethylamino)-3-(3-phenoxyprop-1-yn-1-yl)naphthalene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Dimethylamino)-3-(3-phenoxyprop-1-yn-1-yl)naphthalene-1,4-dione is an organic compound that belongs to the class of naphthoquinones These compounds are known for their diverse biological activities and are often used in various scientific research applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-3-(3-phenoxyprop-1-yn-1-yl)naphthalene-1,4-dione typically involves multi-step organic reactions. One common approach is to start with a naphthoquinone derivative and introduce the dimethylamino group through a nucleophilic substitution reaction. The phenoxypropynyl group can be added via a Sonogashira coupling reaction, which involves the use of palladium catalysts and copper co-catalysts under an inert atmosphere.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-(Dimethylamino)-3-(3-phenoxyprop-1-yn-1-yl)naphthalene-1,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the naphthoquinone core to hydroquinone.
Substitution: The dimethylamino and phenoxypropynyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives.
科学的研究の応用
2-(Dimethylamino)-3-(3-phenoxyprop-1-yn-1-yl)naphthalene-1,4-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-(Dimethylamino)-3-(3-phenoxyprop-1-yn-1-yl)naphthalene-1,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the dimethylamino and phenoxypropynyl groups can influence the compound’s binding affinity and selectivity.
類似化合物との比較
Similar Compounds
- 2-(Dimethylamino)-3-(3-phenoxyprop-1-yn-1-yl)benzene-1,4-dione
- 2-(Dimethylamino)-3-(3-phenoxyprop-1-yn-1-yl)anthracene-1,4-dione
Uniqueness
Compared to similar compounds, 2-(Dimethylamino)-3-(3-phenoxyprop-1-yn-1-yl)naphthalene-1,4-dione stands out due to its unique naphthalene-1,4-dione core, which imparts distinct chemical and biological properties
特性
| 90179-82-1 | |
分子式 |
C21H17NO3 |
分子量 |
331.4 g/mol |
IUPAC名 |
2-(dimethylamino)-3-(3-phenoxyprop-1-ynyl)naphthalene-1,4-dione |
InChI |
InChI=1S/C21H17NO3/c1-22(2)19-18(13-8-14-25-15-9-4-3-5-10-15)20(23)16-11-6-7-12-17(16)21(19)24/h3-7,9-12H,14H2,1-2H3 |
InChIキー |
WSARVVMYRFIDDI-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=C(C(=O)C2=CC=CC=C2C1=O)C#CCOC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







